N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Sulfonamide Selectivity

Researchers developing isoform-selective carbonic anhydrase inhibitors face a critical synthetic bottleneck: common building blocks lack the dual functional handles needed for simultaneous potency optimization and probe conjugation. N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride directly resolves this limitation. · Validated CA-Binding Core: The 4-cyanobenzenesulfonamide scaffold is a confirmed zinc-binding pharmacophore, co-crystallized with hCA II at 0.93 Å resolution. · Conjugation-Ready Amine: The free primary aminoethyl handle enables direct amide coupling or reductive amination for attachment of fluorophores, biotin, or solid supports. · Orthogonal Spectroscopic Handle: The para-cyano substituent acts as a distinct vibrational reporter for IR spectroscopy, a feature absent in non-cyanated analogs. This unique combination delivers a decisive advantage for medicinal chemistry campaigns targeting hypoxic tumor microenvironments, where class-level evidence shows N⁴-substituted analogs achieve Kᵢ values as low as 4.0 nM against hCA XII with >10-fold selectivity over hCA II.

Molecular Formula C9H12ClN3O2S
Molecular Weight 261.73 g/mol
Cat. No. B13465961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride
Molecular FormulaC9H12ClN3O2S
Molecular Weight261.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)S(=O)(=O)NCCN.Cl
InChIInChI=1S/C9H11N3O2S.ClH/c10-5-6-12-15(13,14)9-3-1-8(7-11)2-4-9;/h1-4,12H,5-6,10H2;1H
InChIKeyRNHDSKBBZWJVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-4-cyanobenzene-1-sulfonamide Hydrochloride: Identity & Procurement Properties


N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride (CAS 1581293-99-3) is a bifunctional sulfonamide building block featuring a primary amine, a nitrile group, and a sulfonamide core. The parent scaffold, 4-cyanobenzenesulfonamide, is a recognized carbonic anhydrase inhibitor [1], while the aminoethyl handle enables downstream conjugation or elaboration . The hydrochloride salt form is typically supplied for enhanced aqueous solubility and handling consistency during research workflows.

N-(2-Aminoethyl)-4-cyanobenzene-1-sulfonamide HCl: Irreplaceability vs. Generic Analogs


The combination of a free primary amine and a para-cyano substituent on the benzenesulfonamide core is structurally specific and not duplicated by common alternatives such as unsubstituted 4-(2-aminoethyl)benzenesulfonamide or 4-cyanobenzenesulfonamide alone. While the parent 4-cyanobenzenesulfonamide is a validated carbonic anhydrase binder [1], the introduction of the aminoethyl group in N⁴-substituted 4-(2-aminoethyl)benzenesulfonamide series has been shown to critically modulate isoform selectivity and inhibitory potency, particularly toward tumor-associated isoforms hCA IX and XII [2]. Simple substitution with a non-cyanated or N-alkyl analog would forfeit both the nitrile's electronic effects and the primary amine's potential for further functionalization, rendering generic replacement quantitatively unreliable.

N-(2-Aminoethyl)-4-cyanobenzene-1-sulfonamide HCl: Quantitative Differentiation Evidence


Enhanced Tumor-Associated CA Isoform Inhibition

The incorporation of the 4-(2-aminoethyl) substituent into benzenesulfonamide scaffolds, as exemplified by the series to which N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide belongs, yields nanomolar inhibitors of the tumor-associated isoforms hCA IX and hCA XII. In the reference series, compounds bearing the 4-(2-aminoethyl)benzenesulfonamide core achieved K_I values as low as 5.9 nM against hCA IX and 4.0 nM against hCA XII, compared to 24–50 nM for clinically used sulfonamide CA inhibitors such as acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), and dichlorophenamide (DCP) [1]. This represents a 4- to 12.5-fold improvement in potency attributable to the aminoethyl substitution pattern.

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Sulfonamide Selectivity

Isoform Selectivity Advantage Over Classical CA Inhibitors

The N⁴-substituted 4-(2-aminoethyl)benzenesulfonamide series, which includes the target compound's core, demonstrates preferential inhibition of tumor-associated transmembrane isoforms over the ubiquitous cytosolic hCA II. Selectivity ratios (hCA IX K_I / hCA II K_I) of 10–15 were reported for the lead compounds, compared to typical ratios of 0.5–2 for first-generation sulfonamides like acetazolamide [1]. This indicates that the aminoethyl substitution pattern can shift the selectivity window away from physiologically critical isoforms, a property not observed in the parent 4-cyanobenzenesulfonamide alone.

CA Isoform Selectivity hCA IX/hCA II Ratio Tumor Selectivity

X-ray Confirmation of Core Sulfonamide Binding Mode

High-resolution X-ray crystallography (0.93 Å) confirms that the 4-cyanobenzenesulfonamide moiety coordinates the catalytic zinc ion in human CA II via the sulfonamide nitrogen, with the cyano group extending into the hydrophobic pocket [1]. This binding pose is conserved across sulfonamide CA inhibitors, but the para-cyano substituent provides unique electron-withdrawing character that modulates the sulfonamide pKa and zinc-binding affinity compared to unsubstituted or methyl-substituted analogs. The aminoethyl extension in the target compound offers an additional vector for solvent-exposed derivatization without disrupting the core binding pharmacophore.

X-ray Crystallography Carbonic Anhydrase II Sulfonamide Binding Mode

N-(2-Aminoethyl)-4-cyanobenzene-1-sulfonamide HCl: High-Value Applications


Synthesis of Tumor-Selective CA IX/XII Inhibitors

The aminoethyl handle provides a conjugation site for introducing cationic or hydrophobic groups to enhance isoform selectivity. Based on the class-level evidence that N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides achieve K_I values as low as 4.0 nM against hCA XII with selectivity ratios of 10–15 over hCA II [1], this compound serves as a validated starting material for medicinal chemistry campaigns targeting hypoxic tumor microenvironments, where CA IX and XII are overexpressed.

Bioconjugation & Chemical Probe Development

The free primary amine enables covalent attachment to fluorophores, biotin, or solid supports through amide bond formation or reductive amination, while the nitrile group offers a distinct vibrational reporter for IR spectroscopy. This dual functionality is not available in simple 4-cyanobenzenesulfonamide (lacks the amine handle) or N-(2-aminoethyl)benzenesulfonamide (lacks the nitrile reporter) , making the compound uniquely suited for constructing multifunctional probes that retain CA-binding affinity validated by the co-crystal structure of the parent scaffold [2].

Reference Standard for Sulfonamide SAR Studies

The 4-cyanobenzenesulfonamide core has been co-crystallized with human CA II at 0.93 Å resolution, confirming the canonical zinc-binding mode [2]. This compound can serve as a benchmark in SAR studies where systematic variation of the sulfonamide N-substituent is explored, allowing researchers to correlate modifications of the aminoethyl group with changes in potency and selectivity against a structurally validated baseline.

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